4,10-Bis(2-naphthalenylthio)-chrysene
Description
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Properties
Molecular Formula |
C38H24S2 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4,10-bis(naphthalen-2-ylsulfanyl)chrysene |
InChI |
InChI=1S/C38H24S2/c1-3-9-29-23-31(19-15-25(29)7-1)39-35-13-5-11-27-17-22-34-33(37(27)35)21-18-28-12-6-14-36(38(28)34)40-32-20-16-26-8-2-4-10-30(26)24-32/h1-24H |
InChI Key |
DMDTXTYUSMFBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C5=C(C=C4)C6=C(C=CC=C6SC7=CC8=CC=CC=C8C=C7)C=C5 |
Origin of Product |
United States |
Biological Activity
4,10-Bis(2-naphthalenylthio)-chrysene is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Preparation of Intermediate Compounds : The synthesis begins with the formation of naphthalene derivatives through electrophilic substitution reactions.
- Coupling Reaction : The intermediates are then coupled with chrysene derivatives via thioetherification.
- Purification : The final product is purified using chromatographic techniques to obtain high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation signaling pathways.
Antioxidant Activity
The compound also displays notable antioxidant properties. In various assays, it has been shown to scavenge free radicals effectively:
- DPPH Assay : The DPPH radical scavenging activity was measured, showing a strong correlation between concentration and antioxidant capacity.
- Cellular Studies : In cellular models, it reduced oxidative stress markers significantly.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | IC50 (μM) | Low micromolar | |
| Antioxidant | DPPH Scavenging | High scavenging activity | |
| Apoptosis Induction | Caspase Activation | Increased caspase activity |
Case Study 1: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability : A reduction in cell viability by approximately 70% after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in early and late apoptotic cells.
Case Study 2: Lung Cancer Models
In another investigation using A549 lung cancer cells:
- Caspase Activation : The compound significantly activated caspase-3 and caspase-9 pathways.
- Oxidative Stress Reduction : It was observed to lower reactive oxygen species (ROS) levels in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Through mitochondrial pathway activation leading to caspase cascade.
- Antioxidant Defense : By enhancing cellular antioxidant enzymes and reducing oxidative damage.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, thereby inhibiting proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
